4-Morpholineacetonitrile, alpha-(3-fluorophenyl)-

Description

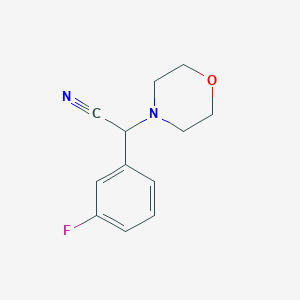

4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- is a synthetic organic compound characterized by a morpholine ring attached to an acetonitrile group, with a 3-fluorophenyl substituent at the alpha position. Its molecular formula is C₁₂H₁₃FN₂O, and it belongs to the class of nitrile-containing morpholine derivatives. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors .

Synthesis: The compound is typically synthesized via the reaction of 3-fluorobenzaldehyde with morpholine and potassium cyanide, followed by 1,4-addition to acrylonitrile or related intermediates (). This method is analogous to the synthesis of other aryl-substituted morpholineacetonitriles, where substituents on the phenyl ring modulate reactivity and bioactivity.

Properties

IUPAC Name |

2-(3-fluorophenyl)-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15/h1-3,8,12H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQGAUXZZNJOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260330 | |

| Record name | α-(3-Fluorophenyl)-4-morpholineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66549-02-8 | |

| Record name | α-(3-Fluorophenyl)-4-morpholineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66549-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(3-Fluorophenyl)-4-morpholineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- typically involves the reaction of 3-fluorobenzaldehyde with morpholine and acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aryl Substituents

The bioactivity and physicochemical properties of morpholineacetonitrile derivatives are highly dependent on the aryl substituent. Below is a comparative analysis:

Table 1: Key Properties of 4-Morpholineacetonitrile Derivatives

Key Observations :

Substituent Effects on Bioactivity: The 3-fluorophenyl derivative exhibits anticonvulsant activity (ED₅₀ = 21.05 mg/kg), comparable to dichlorophenyl analogs (ED₅₀ = 21.05 mg/kg for 2',4'-dichloro derivative) . The chloride derivative (non-aryl) shows antioxidant properties, highlighting the role of nitrile functionality in redox modulation .

Physicochemical Properties: Fluorine’s electronegativity enhances polarity and bioavailability compared to non-halogenated analogs (e.g., alpha-phenyl derivative) .

Comparison with Non-Nitrile Morpholine Derivatives

Compounds like 4-[(3-fluorophenyl)acetyl]morpholine () replace the nitrile group with a ketone, altering electronic properties and target interactions. While the nitrile group facilitates nucleophilic addition reactions (e.g., in anticonvulsant pyridazine synthesis), acetyl derivatives may engage in hydrogen bonding or enzyme inhibition via carbonyl interactions .

Biological Activity

4-Morpholineacetonitrile, alpha-(3-fluorophenyl)- (CAS Number: 66549-02-8) is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article aims to explore the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of 4-Morpholineacetonitrile features a morpholine ring attached to an acetonitrile group and a fluorophenyl substituent. This unique configuration contributes to its biological activity.

Antiviral Properties

Recent studies have indicated that compounds similar to 4-Morpholineacetonitrile exhibit significant antiviral activity. For instance, research on HIV-1 protease inhibitors has shown that fluorinated phenyl groups can enhance antiviral efficacy. Specifically, the incorporation of a 3-fluorophenylmethyl group in inhibitor designs resulted in improved enzyme inhibitory constants and antiviral IC50 values, suggesting that similar modifications could be beneficial for 4-Morpholineacetonitrile .

Agrochemical Applications

The compound's structural characteristics suggest potential applications in agrochemicals. Its biological activity may be explored for developing pesticides or herbicides, leveraging its ability to interact with biological systems effectively . The presence of the morpholine moiety is often associated with enhanced solubility and bioavailability, which are desirable traits in agrochemical formulations.

The precise mechanism of action for 4-Morpholineacetonitrile is yet to be fully elucidated. However, compounds with similar structures often interact with specific biological targets such as enzymes or receptors involved in viral replication or plant growth regulation.

Case Studies

- HIV Protease Inhibition : In a comparative study, various inhibitors containing fluorinated phenyl groups were synthesized and tested against HIV-1 protease. The results indicated that modifications leading to increased lipophilicity significantly improved antiviral activity . This suggests that 4-Morpholineacetonitrile could be optimized for similar applications.

- Agrochemical Efficacy : A study on morpholine derivatives demonstrated their effectiveness as herbicides. The introduction of various substituents, including fluorinated phenyl groups, enhanced their herbicidal properties, indicating a pathway for developing effective agrochemicals based on the structure of 4-Morpholineacetonitrile .

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to 4-Morpholineacetonitrile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.